molecular formula C13H12N2O4 B1436705 methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 1255147-39-7

methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B1436705
CAS RN: 1255147-39-7
M. Wt: 260.24 g/mol
InChI Key: OEHSCAOGYTYHME-UHFFFAOYSA-N
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Description

“Methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound that has been obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . It is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .


Synthesis Analysis

The synthesis of this compound involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . High yield and operational simplicity are the main features of the presented synthetic procedure .


Molecular Structure Analysis

The molecular structure of this compound is related to the 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general . These structures are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation . This oxidative cyclization has also been realized in a one-pot variant, starting from β-ketoamides .

Scientific Research Applications

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is central to successful drugs like Atorvastatin and Sunitinib . The operational simplicity and high yield of its synthesis make it a valuable asset in organic chemistry laboratories.

Antimalarial Activity

Derivatives of this compound have shown promise in antimalarial studies. The pyrrolin-4-one structure, closely related to our compound of interest, has been identified as having potential antimalarial properties .

HIV-1 Protease Inhibition

The compound’s structural analogs are being researched for their HIV-1 protease inhibitory activities. This opens up avenues for the development of new antiretroviral drugs .

Antitumor Agents

Pyrrole derivatives, including those similar to methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, are being explored for their applications as antitumor agents. Their ability to interfere with cell proliferation makes them candidates for cancer therapy research .

Cholesterol-Lowering Drugs

The compound’s framework is found in cholesterol-lowering drugs, highlighting its significance in cardiovascular drug development .

Anti-Inflammatory Drugs

Research into pyrrole derivatives has also extended into the development of anti-inflammatory drugs. The compound’s structural features may be leveraged to create new medications that reduce inflammation .

Antibiotics

The pyrrole core is a common feature in many antibiotics. By modifying the structure of methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, new antibiotics with potentially improved efficacy and reduced resistance could be synthesized .

Fungicides

Lastly, the pyrrole moiety is integral to the structure of various fungicides. Research into the compound’s derivatives could lead to the creation of novel fungicidal agents that help protect crops and ensure food security .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available resources, it is known that similar compounds have shown significant bioactive properties, including antimalarial and HIV-1 protease inhibitory activities .

properties

IUPAC Name

methyl 1-benzoyl-3-hydroxy-5-imino-2H-pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-13(18)10-9(16)7-15(11(10)14)12(17)8-5-3-2-4-6-8/h2-6,14,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHSCAOGYTYHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CN(C1=N)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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